molecular formula C14H20O9S B140581 Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate CAS No. 129541-34-0

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate

Cat. No.: B140581
CAS No.: 129541-34-0
M. Wt: 364.37 g/mol
InChI Key: HHAWIPPOHLEARU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is a chemical compound widely used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis, owing to its unique properties and versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding a less substituted oxane derivative.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate: This compound has an aminooxy group instead of a methylsulfanyl group, which alters its reactivity and applications.

    Methyl 3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate: The presence of a hydroxy group makes this compound more hydrophilic and affects its interactions with biological targets.

Uniqueness

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is unique due to its combination of acetyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAWIPPOHLEARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407747
Record name methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129541-34-0
Record name methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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